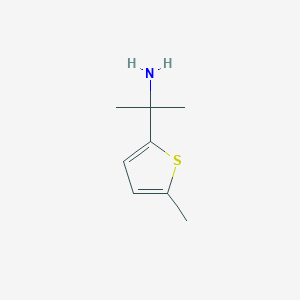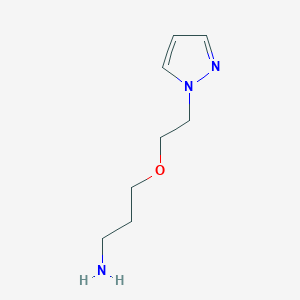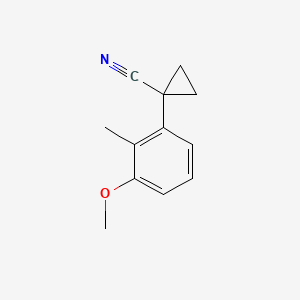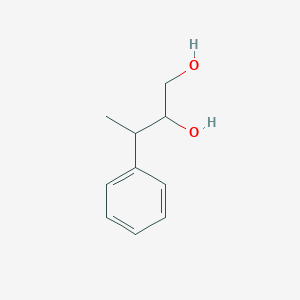
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is a chemical compound with the molecular formula C6H14BF3O3P.K. It is known for its unique structure, which includes a trifluoroborate group and a phosphonate group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with a suitable boron reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced to form phosphonate derivatives with different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroborate group can participate in coordination chemistry, while the phosphonate group can form strong bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium diethyl [2-(trifluoromethyl)ethyl]phosphonate
- Potassium diethyl [2-(difluoroboranuidyl)ethyl]phosphonate
- Potassium diethyl [2-(fluoroboranuidyl)ethyl]phosphonate
Uniqueness
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C6H14BF3KO3P |
|---|---|
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1 |
Clave InChI |
RCBLHQYWVILNCC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)











![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)

